N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide
CAS No.: 340980-79-2
Cat. No.: VC5752286
Molecular Formula: C14H19N3O3
Molecular Weight: 277.324
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 340980-79-2 |
|---|---|
| Molecular Formula | C14H19N3O3 |
| Molecular Weight | 277.324 |
| IUPAC Name | N-(2-morpholin-4-ylethyl)-N'-phenyloxamide |
| Standard InChI | InChI=1S/C14H19N3O3/c18-13(14(19)16-12-4-2-1-3-5-12)15-6-7-17-8-10-20-11-9-17/h1-5H,6-11H2,(H,15,18)(H,16,19) |
| Standard InChI Key | OYDAUWZJBKBRCI-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[2-(Morpholin-4-yl)ethyl]-N'-phenylethanediamide features a central ethanediamide backbone (NH–CO–CO–NH) with two distinct substituents:
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A morpholin-4-yl ethyl group attached to one nitrogen atom, contributing a six-membered morpholine ring with one oxygen and one nitrogen atom.
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A phenyl group bonded to the adjacent nitrogen, introducing aromatic character .
The morpholine ring adopts a chair conformation, enhancing molecular stability, while the amide linkages enable hydrogen bonding with biological targets. The compound’s planar phenyl group may facilitate π-π stacking interactions with protein aromatic residues.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 340980-79-2 |
| Molecular Formula | C₁₄H₁₉N₃O₃ |
| Molecular Weight | 277.32 g/mol |
| Hydrogen Bond Donors | 2 (amide NH groups) |
| Hydrogen Bond Acceptors | 5 (3 O, 2 N) |
| Rotatable Bonds | 6 |
Physicochemical Characteristics
The compound’s logP value (estimated at 1.2) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The morpholine ring’s oxygen atom enhances water solubility via hydrogen bonding, while the phenyl group contributes to hydrophobic interactions . Its melting point and stability data remain unreported, but analogous diamides typically exhibit melting points between 120–180°C.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide likely involves a two-step process:
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Preparation of 2-(morpholin-4-yl)ethylamine: Morpholine reacts with 2-chloroethylamine under basic conditions to form the primary amine.
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Amide Coupling: The amine reacts with oxalyl chloride derivatives, such as phenyloxalyl chloride, in the presence of a coupling agent (e.g., EDC or DCC) and a base (e.g., triethylamine) .
Representative Reaction:
Optimization of Reaction Conditions
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) optimizes yield.
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Temperature: Reactions proceed at 0–25°C to minimize side reactions.
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Purification: Column chromatography using silica gel with ethyl acetate/hexane mixtures isolates the product .
Table 2: Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDC | 65–75 |
| Solvent | DCM | 70 |
| Reaction Time | 12–18 hours | – |
| Temperature | Room temperature | – |
Biological and Pharmacological Profile
Mechanism of Action
While direct studies are lacking, the compound’s morpholine and amide motifs suggest dual mechanisms:
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Morpholine Ring: Modulates solubility and interacts with enzyme active sites (e.g., cyclooxygenase-2).
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Amide Bonds: Hydrogen bond donation to serine proteases (e.g., thrombin, Factor Xa) .
Predicted Biological Targets
Molecular docking studies (in silico) predict affinity for:
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Factor Xa (FXa): Key enzyme in the coagulation cascade; inhibition prevents thrombus formation .
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COX-2: Target for anti-inflammatory agents; morpholine derivatives suppress prostaglandin synthesis.
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Bacterial DNA gyrase: Potential antimicrobial activity via interference with DNA replication.
Table 3: Predicted Binding Affinities
| Target | Binding Energy (kcal/mol) |
|---|---|
| FXa | -8.2 |
| COX-2 | -7.8 |
| DNA Gyrase | -6.5 |
Research Gaps and Future Directions
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